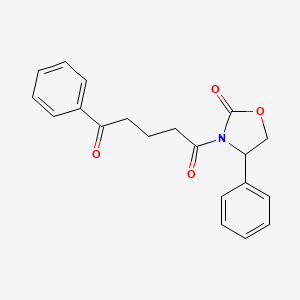
1-(2-Oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione
Cat. No. B8367975
M. Wt: 337.4 g/mol
InChI Key: QDEPBLVOADHQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06498156B2
Procedure details


10 g of benzoylbutyric acid and 12.5 ml of triethylamine are dissolved in 55 ml of dichloromethane. After 5 min at room temperature, 6.2 ml of pivaloyl chloride are added over a period of 30 min, and the mixture is stirred for 2 hours. 5.9 g of 4-phenyloxazolidin-2-one in 6 ml of dimethylformamide and 0.9 g of 4-(dimethylamino)pyridine are then added. The mixture is heated at reflux for about 7 hours (monitored by TLC). After the reaction has ended, the mixture is put into 15 ml of 2N sulfuric acid and stirred briefly, and the phases are then separated. The org. phase is washed with 5 percent strength bicarbonate solution and, after drying, concentrating and recrystallization from ethyl acetate/n-heptane, the product of molecular weight 337.4 (C20H19NO4); MS (DCl+): 338 (M+H+), is obtained. By the same route, optically active/enantiomerically enriched 2 is obtained when optically active/enantiomerically enriched 4-phenyloxazolidin-2-one is used.
Name
benzoylbutyric acid
Quantity
10 g
Type
reactant
Reaction Step One









Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:9]([CH2:13][CH3:14])C(O)=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](Cl)(=[O:20])C(C)(C)C.[C:22]1([CH:28]2[CH2:32][O:31][C:30](=[O:33])[NH:29]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.S(=O)(=O)(O)O>ClCCl.CN(C)C=O.CN(C)C1C=CN=CC=1.C(N(CC)CC)C>[O:33]=[C:30]1[N:29]([C:15](=[O:20])[CH2:14][CH2:13][CH2:9][C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:8])[CH:28]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:32][O:31]1
|
Inputs


Step One
|
Name
|
benzoylbutyric acid
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(C(=O)O)CC
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1NC(OC1)=O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1NC(OC1)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 7 hours (monitored by TLC)
|
|
Duration
|
7 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred briefly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases are then separated
|
WASH
|
Type
|
WASH
|
|
Details
|
phase is washed with 5 percent strength bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after drying
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallization from ethyl acetate/n-heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
MS (DCl+): 338 (M+H+), is obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained when
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C1OCC(N1C(CCCC(=O)C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
